

4-Hydroxy Atorvastatin Lactone solubility in different solvents

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Compound of Interest

Compound Name: 4-Hydroxy Atorvastatin Lactone

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An In-Depth Technical Guide to the Solubility of 4-Hydroxy Atorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of **4-Hydroxy Atorvastatin Lactone**, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. Understanding the solubility of this metabolite is crucial for its analysis in biological matrices and for comprehending its pharmacokinetic and pharmacodynamic profiles.

Quantitative Solubility Data

Precise quantitative solubility data for **4-Hydroxy Atorvastatin Lactone** in various organic solvents is not readily available in the public domain. However, qualitative solubility information has been reported, and quantitative data for the parent lactone and the corresponding hydroxy acid are available, providing valuable context.

Qualitative Solubility of **4-Hydroxy Atorvastatin Lactone**:

Solvent	Solubility Description
Dimethylformamide (DMF)	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble [1]
Ethyl Acetate	Soluble
Methanol	Slightly soluble [1]

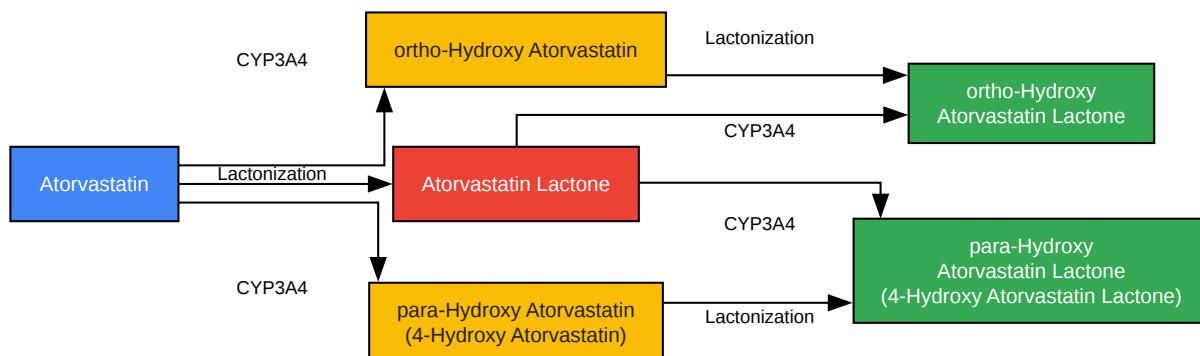
Quantitative Solubility of Related Atorvastatin Compounds:

To provide a quantitative perspective, the following table summarizes the solubility of Atorvastatin Lactone and 4-Hydroxy Atorvastatin (calcium salt). It is important to note that these values are for related compounds and may not directly reflect the solubility of **4-Hydroxy Atorvastatin Lactone**.

Compound	Solvent	Solubility (mg/mL)
Atorvastatin Lactone	DMF	25 [2]
DMSO		15 [2]
Ethanol		10 [2]
4-Hydroxy Atorvastatin (calcium salt)	DMF	25 [3]
DMSO		15 [3]
Ethanol		0.5 [3]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to form active hydroxylated metabolites, which can then be converted to their corresponding lactone forms.



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Metabolic pathway of Atorvastatin.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in drug development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of a compound like **4-Hydroxy Atorvastatin Lactone**.

Preparation

Add excess amount of 4-Hydroxy Atorvastatin Lactone to a known volume of the solvent

Equilibration

Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium

Phase Separation

Separate the undissolved solid from the saturated solution (e.g., centrifugation or filtration)

Analysis

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC)

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Workflow for the shake-flask solubility determination method.

Detailed Steps:

- Preparation: An excess amount of the solid **4-Hydroxy Atorvastatin Lactone** is added to a vial containing a known volume of the desired solvent.
- Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
- Phase Separation: After equilibration, the suspension is filtered (e.g., using a 0.22 μ m syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.

- Quantification: The concentration of **4-Hydroxy Atorvastatin Lactone** in the clear supernatant is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

A general HPLC method for the quantification of Atorvastatin and its metabolites can be adapted for **4-Hydroxy Atorvastatin Lactone**.

Typical HPLC Parameters:

- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 250 nm for similar structures).
- Quantification: A calibration curve is generated using standard solutions of known concentrations of **4-Hydroxy Atorvastatin Lactone**. The concentration in the experimental samples is then determined by interpolating from this curve.

Conclusion

While specific quantitative solubility data for **4-Hydroxy Atorvastatin Lactone** remains elusive in publicly available literature, this guide provides a foundational understanding of its solubility characteristics based on qualitative reports and data from closely related compounds. The metabolic pathway illustrates its formation from the parent drug, Atorvastatin. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to determine the solubility of this and other similar pharmaceutical compounds in their own laboratories. Further studies are warranted to establish precise quantitative solubility values for **4-Hydroxy Atorvastatin Lactone** in a range of pharmaceutically relevant solvents.

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